molecular formula C17H15N3OS B2527686 3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide CAS No. 430454-02-7

3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2527686
CAS No.: 430454-02-7
M. Wt: 309.39
InChI Key: KCJZDAVRITZNNV-UHFFFAOYSA-N
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Description

3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide: is a complex organic compound with the molecular formula C17H15N3OS and a molecular weight of 309.39 g/mol . This compound is notable for its unique structure, which includes a thieno[2,3-b]pyridine core, a cyclopropyl group, and a phenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide
  • 3-Amino-6-cyclopropyl-4-phenylthieno[3,2-d]pyrimidine-2-carboxamide

Comparison: Compared to similar compounds, 3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific structural features, such as the presence of a cyclopropyl group and a phenyl group attached to the thieno[2,3-b]pyridine core.

Properties

IUPAC Name

3-amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c18-14-13-11(9-4-2-1-3-5-9)8-12(10-6-7-10)20-17(13)22-15(14)16(19)21/h1-5,8,10H,6-7,18H2,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJZDAVRITZNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C(=C2)C4=CC=CC=C4)C(=C(S3)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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